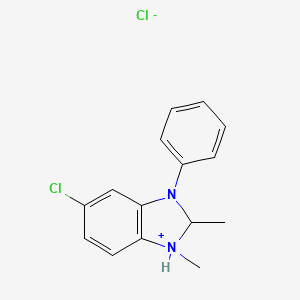

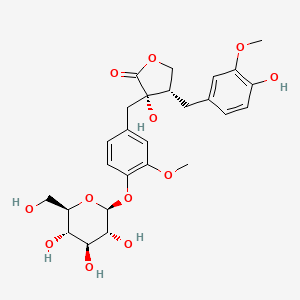

![molecular formula C8H10ClN3 B591468 (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride CAS No. 1788044-02-9](/img/structure/B591468.png)

(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

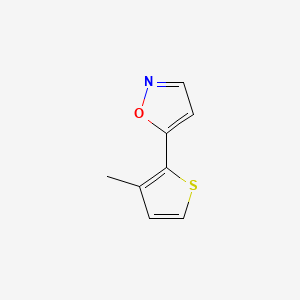

“(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H10ClN3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives involves the formation of hydrogen bonds . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed, which involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 183.64 .Applications De Recherche Scientifique

Antimicrobial Activity

1H-benzo[d]imidazole derivatives: have been studied for their potential in combating microbial resistance, which is a growing concern in the medical field . These compounds have shown in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Their structure-activity relationship has been explored to understand how changes in their chemical structure can affect their biological activity.

Drug Development

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these derivatives suggest they have the potential to be developed into drugs . Their ability to cross the blood-brain barrier makes them candidates for neurological applications. Research is ongoing to optimize these compounds for better pharmacokinetic profiles and therapeutic efficacy.

Structural Analysis

Solid-state NMR: and X-ray crystallography have been utilized to determine the crystal structures of 1H-benzo[d]imidazole derivatives . Understanding the molecular structure is crucial for the development of new compounds with desired properties. The observed system of hydrogen bonds, C(4), in these structures is significant for their biological activity.

Therapeutic Potential

Imidazole-containing compounds, like 1H-benzo[d]imidazole derivatives, have a broad range of therapeutic applications . They have been reported to exhibit various biological activities, including antitumor , antidiabetic , anti-inflammatory , and antioxidant activities. This makes them valuable scaffolds in medicinal chemistry for the synthesis of new therapeutic agents.

Synthesis of Novel Compounds

Researchers have synthesized novel compounds using 1H-benzo[d]imidazole as a core structure . These compounds have been evaluated for their antitumor potential against different cell lines, such as MCF-7 and CaCo-2. The versatility of the imidazole ring allows for the creation of diverse compounds with potential pharmacological applications.

Signal Reception Blocking

In the context of quorum sensing in bacteria, 1H-benzo[d]imidazole derivatives have been investigated for their ability to block signal reception . This can lead to a reduction in the transcription of genes associated with bacterial communication and virulence, presenting a novel approach to antimicrobial therapy.

Safety and Hazards

When handling “(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

1H-benzimidazol-4-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3,5H,4,9H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQMBEFIWCORAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI)](/img/no-structure.png)

![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B591401.png)